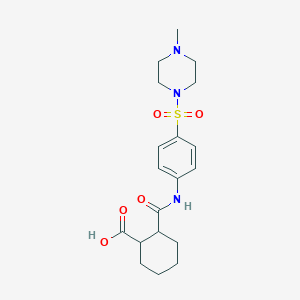

2-((4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

2-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5S/c1-21-10-12-22(13-11-21)28(26,27)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19(24)25/h6-9,16-17H,2-5,10-13H2,1H3,(H,20,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQWCZDTTZJRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 368.46 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Inhibition of Enzymes : Studies have shown that the compound exhibits inhibitory effects on certain enzymes, which can lead to therapeutic benefits in conditions such as hypertension and inflammation.

- Receptor Binding : The sulfonamide group is known for its ability to interact with various receptors, potentially modulating signaling pathways critical for cell function.

Antihypertensive Effects

Research indicates that derivatives of this compound may exhibit antihypertensive properties through the inhibition of angiotensin-converting enzyme (ACE). For instance, related compounds have shown IC50 values indicating effective inhibition at low concentrations:

| Compound | IC50 (µM) |

|---|---|

| Parent Compound | 0.07 |

| Hydroxamic Acid Derivative | 0.011 |

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been documented. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Case Studies

- Hypertensive Rat Model :

- Xanthine Oxidase Inhibition :

-

Cancer Cell Line Studies :

- Preliminary investigations into the cytotoxic effects on cancer cell lines indicate that the compound may induce apoptosis in specific tumor types, warranting further exploration into its anticancer potential.

Comparison with Similar Compounds

Substituent Variations in Piperazine/Sulfonamide Groups

Key Findings :

- The target compound ’s 4-methylpiperazine group enhances solubility in polar solvents compared to the N-isopropylsulfamoyl analog, which may exhibit higher lipophilicity .

- The Fmoc derivative (CAS 180576-05-0) is primarily a synthetic intermediate, lacking pharmacological relevance due to its bulky protective group .

Variations in Cyclohexane Carboxylic Acid Backbone

Key Findings :

- The 3,4-dimethylphenyl analog (CAS 448254-83-9) shows higher thermal stability (97% purity) compared to the acetyl-substituted derivative (97% purity but lower stock availability) .

Q & A

What synthetic strategies are effective for introducing the 4-methylpiperazinyl sulfonyl group into aromatic systems?

Level: Basic

Methodological Answer:

The sulfonylation of aromatic amines with 4-methylpiperazine typically involves reacting a sulfonyl chloride derivative with the amine under basic conditions. For example, the sulfonyl chloride intermediate can be prepared by chlorosulfonation of a substituted benzene ring, followed by coupling with 4-methylpiperazine in dichloromethane or THF, using a base like triethylamine to scavenge HCl. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography or recrystallization. Similar sulfonylation methodologies are described in carbamate syntheses, where catalytic HCl is used to enhance reactivity .

Which analytical techniques are most reliable for confirming the structural integrity of the compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl, carbamoyl groups) and cyclohexane ring conformation.

- High-Performance Liquid Chromatography (HPLC): A mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) effectively resolves impurities and verifies purity (>95%) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

How can researchers optimize reaction conditions to mitigate by-product formation during the carbamoyl linkage synthesis?

Level: Advanced

Methodological Answer:

- Stoichiometry Control: Use a slight excess (1.2–1.5 equiv) of the carbamoylating agent (e.g., isocyanate or chloroformate) to ensure complete reaction.

- Catalysis: Introduce catalytic HCl or Lewis acids (e.g., ZnCl₂) to accelerate carbamoyl bond formation, as demonstrated in analogous carbamate syntheses .

- Temperature Modulation: Maintain temperatures between 0–25°C to suppress side reactions like hydrolysis.

- By-Product Monitoring: Employ gradient HPLC to track intermediates and by-products, adjusting mobile phase composition as needed .

What methodologies are recommended for resolving discrepancies in the compound’s solubility data across studies?

Level: Advanced

Methodological Answer:

- Standardized Solvent Systems: Use USP-grade solvents (e.g., DMSO, ethanol) and control temperature (25°C ± 1°C) during solubility testing.

- Polymorph Screening: Characterize crystalline forms via X-ray diffraction, as disordered cyclohexane conformations (observed in related compounds) may influence solubility .

- Dynamic Light Scattering (DLS): Assess aggregation states in solution, which can artificially reduce apparent solubility.

How should researchers approach the identification and quantification of trace impurities?

Level: Advanced

Methodological Answer:

- Gradient HPLC-UV/MS: Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to separate impurities. Spike samples with known impurities (e.g., sulfonamide by-products) for retention time matching .

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to generate degradation products, followed by structural elucidation via MS/MS.

- Quantitative NMR (qNMR): Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Level: Basic/Advanced

Methodological Answer:

- Cell Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Normalize activity against purity data (HPLC ≥95%) to exclude matrix effects .

- Enzyme Inhibition Studies: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases).

- Assay Reproducibility: Pre-treat cells with standardized serum concentrations and passage numbers to minimize variability .

How can the stereochemical configuration of the cyclohexanecarboxylic acid moiety be confirmed experimentally?

Level: Advanced

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- X-ray Crystallography: Resolve cyclohexane chair conformations and hydrogen-bonding networks, as demonstrated in carbamate crystal structures .

- NOESY NMR: Detect through-space correlations between cyclohexane protons and adjacent substituents to infer stereochemistry .

What strategies are effective in scaling up the synthesis while maintaining yield and purity?

Level: Advanced

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Solvent Optimization: Replace volatile solvents (e.g., chloroform) with safer alternatives (e.g., ethyl acetate) without compromising yield.

- Crystallization Engineering: Control cooling rates and seed crystal addition to ensure uniform particle size distribution, reducing impurity entrapment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.